Aluminum fluoroacetate

Description

Contextualization within Organofluorine Chemistry

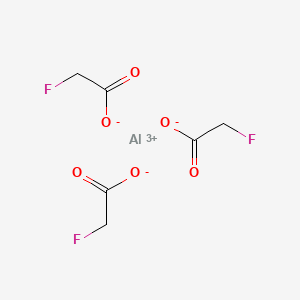

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a major field in chemical research, with applications in pharmaceuticals, agrochemicals, and materials science. acs.orgcas.cn The carbon-fluorine bond is one of the strongest in organic chemistry, imparting unique properties to molecules that contain it. acs.org Fluoroacetic acid and its salts are classic examples of simple, yet potent, organofluorine compounds. wikipedia.org The study of aluminum fluoroacetate (B1212596) provides a platform to investigate the interplay between the strong C-F bond and the coordination chemistry of a trivalent metal ion. The incorporation of aluminum can alter the chemical behavior of the fluoroacetate anion, including its solubility and reactivity, compared to its parent acid or alkali metal salts. ontosight.ai

Interdisciplinary Significance in Fundamental Chemical Sciences

The study of aluminum fluoroacetate holds interdisciplinary significance. In inorganic chemistry, it serves as an example of a metal-organic compound where a halogenated organic ligand coordinates to a metal center. This is crucial for understanding coordination chemistry and the formation of metal-organic frameworks. From a physical chemistry perspective, the compound's structure and bonding, particularly the interaction between the aluminum cation and the fluoroacetate anion, are of interest for computational modeling and spectroscopic studies. In environmental chemistry, understanding the stability and reactivity of such metal-organofluorine compounds is important for assessing their potential behavior and persistence. ontosight.ai

Historical Scientific Trajectory of Related Fluoroacetate and Aluminum-Fluorine Systems

The history of fluoroacetates dates back to the late 19th century, with the first synthesis of methyl fluoroacetate in 1896. researchgate.net The development of sodium fluoroacetate as a rodenticide in the 1940s, known as "1080," marked a significant point in the practical application of fluoroacetates. lookchem.com Historically, research on metal fluoroacetates has often been in the context of their biological activity. usda.gov

The chemistry of aluminum-fluorine compounds has an even longer history, with the use of fluorite (calcium fluoride) as a flux in smelting dating back to the 16th century. acs.org The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement. acs.org The industrial production of aluminum relies on the use of aluminum fluoride (B91410) (AlF₃) and cryolite (B1665278) (Na₃AlF₆) to lower the melting point of alumina (B75360) (Al₂O₃). encyclopedia.comwikipedia.orgnoahchemicals.com The study of aluminum-fluorine bonds is a mature field, with a deep understanding of their strength and stability. acs.org The investigation of this compound builds upon this historical foundation, combining the well-established chemistry of both fluoroacetates and aluminum-fluorine systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;2-fluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H3FO2.Al/c3*3-1-2(4)5;/h3*1H2,(H,4,5);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQJXTPMMUXTSG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F.C(C(=O)[O-])F.C(C(=O)[O-])F.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AlF3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-49-0 (Parent) | |

| Record name | Acetic acid, fluoro-, aluminum salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40213551 | |

| Record name | Acetic acid, fluoro-, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-85-1 | |

| Record name | Acetic acid, fluoro-, aluminum salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, fluoro-, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Bonding, and Theoretical Studies

Advanced Computational Chemistry Approaches

Computational chemistry offers a suite of methods to probe the intricacies of molecular systems. For a compound like aluminum fluoroacetate (B1212596), these approaches can elucidate its three-dimensional structure, the nature of the bonding between the aluminum cation and the fluoroacetate anion, and its electronic properties.

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and bonding in molecules. For a relatively small system like a single aluminum fluoroacetate unit, high-level ab initio or Density Functional Theory (DFT) calculations can provide accurate geometries, bond energies, and electronic charge distributions.

In more complex environments, such as in solution or within a biological system, hybrid QM/MM methods are particularly insightful. These methods treat a chemically significant region (e.g., the this compound molecule and its immediate interacting partners) with computationally intensive QM methods, while the larger surrounding environment is modeled using more efficient molecular mechanics (MM) force fields. acs.orgresearchgate.netnih.gov

A significant area where QM/MM has been applied to the fluoroacetate anion is in the study of enzymes like fluoroacetate dehalogenase. dntb.gov.uaresearchgate.net These studies investigate the enzymatic degradation of fluoroacetate, a process that involves the cleavage of the highly stable carbon-fluorine (C-F) bond. nih.govdntb.gov.ua In these simulations, the fluoroacetate substrate and key amino acid residues in the enzyme's active site are treated at the QM level, providing detailed insights into the reaction mechanism, including the role of the enzyme in stabilizing the transition state. researchgate.netmdpi.comroyalsocietypublishing.org The insights gained from these studies on how the fluoroacetate anion interacts with its environment are crucial for predicting the behavior of this compound in similar contexts.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. acs.orgresearchgate.netkyushu-u.ac.jp DFT is widely used to study the properties of molecules, including those relevant to fluoroacetate chemistry. Applications range from predicting molecular structures and vibrational frequencies to calculating reaction pathways and activation energies. nih.govnih.gov

DFT studies on aluminum-carboxylate complexes have been used to investigate their structure and stability. For instance, research on aluminum formoacetate and other aluminum carboxylate monomers provides a basis for understanding the bonding in this compound. dntb.gov.ua Furthermore, DFT calculations have been employed to explore the binding of carboxylates to aluminum oxide surfaces, revealing preferences for different modes of adsorption (e.g., monodentate vs. bidentate). acs.org These findings are directly relevant to understanding the interaction between the carboxylate group of fluoroacetate and the aluminum ion. DFT has also been instrumental in studying the mechanism of C-F bond activation by aluminum complexes, a key aspect of fluoroacetate reactivity.

Theoretical Investigations of Reactivity and Electronic Properties

Theoretical methods are invaluable for exploring the reactivity of molecules and understanding their electronic properties, which govern their chemical behavior.

The cleavage of the C-F bond in fluoroacetate is a reaction of significant interest due to the bond's high strength and the compound's biological activity. Theoretical studies, primarily using QM and QM/MM methods, have been instrumental in elucidating the mechanism of enzymatic defluorination. dntb.gov.uaroyalsocietypublishing.org

These studies have shown that in enzymes like fluoroacetate dehalogenase, the cleavage of the C-F bond is facilitated by the surrounding amino acid residues. mdpi.com The enzymatic environment provides stabilization for the leaving fluoride (B91410) ion through hydrogen bonding. researchgate.net The reaction is proposed to proceed through a nucleophilic attack on the carbon atom bonded to the fluorine, leading to the formation of an intermediate and subsequent C-F bond scission. nih.govdntb.gov.ua The rate-determining step in this process has been identified through computational modeling. nih.govdntb.gov.ua While these studies focus on enzymatic reactions, the fundamental principles of C-F bond activation and the factors that influence its cleavage are transferable to other chemical environments involving this compound.

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| QM/MM | Fluoroacetate Dehalogenase | Nucleophilic attack by an aspartate residue initiates the reaction. The enzymatic environment stabilizes the transition state and the leaving fluoride ion. | nih.govdntb.gov.uamdpi.com |

| QM/MM | Fluoroacetate Dehalogenase | The nucleophilic attack is the rate-determining step for fluoroacetate, while C-F bond activation is rate-determining for di- and trifluoroacetate. | dntb.gov.ua |

| DFT | Aluminum(I) Complexes | Demonstrated the feasibility of C-F bond activation by aluminum centers through an oxidative addition mechanism. |

In the context of this compound, MD simulations could be used to model its behavior in aqueous solution, providing information on the hydration structure of the aluminum ion and its interaction with the fluoroacetate anion. Such simulations would be crucial for understanding its properties in a physiological or environmental context. For example, simulations of aluminum carboxylate systems have been used to study the sol-gel process, revealing details about the colloidal structure and rheological properties at a molecular level. mdpi.com

Structure-Activity Relationships: A Theoretical Framework (excluding biological effects)

Structure-activity relationships (SARs) aim to correlate the chemical structure of a compound with its activity. While often applied in a biological context, the principles of SAR can also be used to understand fundamental chemical properties. Theoretical methods provide a powerful framework for developing SARs by calculating various molecular descriptors that can be correlated with reactivity.

Environmental Chemistry and Biotransformation Research

Microbial Degradation and Dehalogenation Studies of Fluoroacetate (B1212596)

The primary mechanism for the breakdown of the highly stable carbon-fluorine (C-F) bond in fluoroacetate is through microbial activity. nih.gov This biotransformation is a critical process for detoxifying environments contaminated with this compound.

A variety of microorganisms, including bacteria and fungi, have been identified with the ability to degrade fluoroacetate. This degradation is catalyzed by a specific class of enzymes known as haloacetate dehalogenases or, more specifically, fluoroacetate dehalogenases (FAcD). nih.govwikipedia.org These enzymes are capable of cleaving the strong C-F bond. nih.gov

Numerous fluoroacetate-degrading microorganisms have been isolated from diverse environments, such as soil and the rumen of livestock. nih.govsahmri.org.au The gene encoding for fluoroacetate dehalogenase from Delftia acidovorans (formerly Moraxella sp. strain B) has been successfully transferred to other bacteria for detoxification purposes. wikipedia.orgucd.ie

Table 2: Examples of Fluoroacetate-Degrading Microorganisms and Their Enzymes

| Microorganism | Enzyme Type | References |

| Delftia acidovorans strain B | Fluoroacetate Dehalogenase (H-1) / Haloacid Dehalogenase (DeHa2, DeHa4) | nih.govucd.ieacs.org |

| Burkholderia sp. strain FA1 | Fluoroacetate Dehalogenase (FAc-DEX FA1) | nih.govnih.gov |

| Rhodopseudomonas palustris CGA009 | Fluoroacetate Dehalogenase (RPA1163) | nih.govnih.gov |

| Pseudomonas fluorescens | Fluoroacetate Dehalogenase | nih.govucd.ie |

| Moraxella sp. | Fluoroacetate Dehalogenase | oup.com |

| Synergistetes phylum strain MFA1 | Reductive Dehalogenase (inferred) | nih.govsahmri.org.auoup.com |

| Various soil bacteria (Acinetobacter, Arthrobacter, Bacillus, Pseudomonas, Streptomyces) | Fluoroacetate Dehalogenase | nih.govmdpi.com |

| Various fungi (Aspergillus, Fusarium, Penicillium) | Fluoroacetate Dehalogenase | nih.gov |

This table is interactive. Click on the headers to sort the data.

The enzymatic cleavage of the C-F bond by fluoroacetate dehalogenases is a well-studied hydrolytic process. oup.com The reaction proceeds via a two-step SN2 mechanism involving a conserved catalytic triad, typically composed of aspartate-histidine-aspartate residues. nih.govresearchgate.net

The proposed mechanism is as follows:

Nucleophilic Attack: An aspartate residue in the enzyme's active site acts as a nucleophile, attacking the carbon atom bonded to the fluorine. This attack displaces the fluoride (B91410) ion (F⁻). nih.govucd.ie

Formation of a Covalent Intermediate: The cleavage of the C-F bond results in the formation of a covalent glycolyl-enzyme ester intermediate. nih.gov

Hydrolysis: A water molecule, activated by a histidine residue in the catalytic triad, hydrolyzes the ester intermediate. This step regenerates the free enzyme and releases glycolate (B3277807) (HOCH₂COOH) as the final product. nih.govucd.ieoup.com

This entire process effectively breaks the stable C-F bond under mild physiological conditions, converting the toxic fluoroacetate into harmless fluoride and a readily metabolizable carbon source, glycolate. nih.govucd.ie

While much of the research has focused on aerobic degradation, the breakdown of fluoroacetate can also occur under anaerobic conditions, although reports are less common. oup.comnih.gov A key breakthrough in this area was the isolation of a bacterium from the bovine rumen, designated strain MFA1, which belongs to the phylum Synergistetes. oup.comnih.gov

The anaerobic degradation mechanism differs significantly from the aerobic pathway. Instead of producing glycolate, strain MFA1 degrades fluoroacetate to fluoride and acetate (B1210297) (CH₃COOH). nih.gov This process is believed to occur via reductive dehalogenation, where fluoroacetate acts as a terminal electron acceptor. nih.gov The growth characteristics of strain MFA1 suggest that it may gain energy through this reductive dehalogenation, consuming hydrogen and formate (B1220265) in the process. nih.govnih.gov This discovery represents the first identification of a bacterium capable of anaerobically dehalogenating fluoroacetate and highlights a distinct biogeochemical pathway for its degradation in anoxic environments. nih.gov

Natural Occurrence and Biosynthesis in Ecosystems

Fluoroacetate is a naturally occurring organofluorine compound found in various ecosystems. wikipedia.orgwikipedia.org Its presence is primarily documented in certain plant species and microorganisms. wikipedia.orgnih.gov This section explores the natural distribution and the biological pathways responsible for the synthesis of fluoroacetate, excluding aspects of ecotoxicity.

Natural Occurrence in Plants

Fluoroacetate has been identified in at least 40 species of plants across Australia, Brazil, and Africa. wikipedia.org These plants are known to synthesize and accumulate the compound, likely as a chemical defense mechanism against herbivores. researchgate.netbionet.nz The ability to produce fluoroacetate is not limited to a single plant family, with occurrences reported in the Fabaceae, Rubiaceae, Bignoniaceae, Malpighiaceae, and Dichapetalaceae families. researchgate.net

The concentration of fluoroacetate in these plants can vary significantly depending on the species, the part of the plant, and even between individual plants within the same area. nih.govterrestrialecosystems.com Generally, the highest concentrations are found in the most reproductively important and actively growing parts of the plant, such as young leaves, flowers, and seeds. nih.govterrestrialecosystems.com

For instance, species within the Australian genus Gastrolobium, commonly known as "poison peas," are well-known for accumulating high levels of fluoroacetate. wikipedia.orgbionet.nz Research has shown that air-dried leaves of Gastrolobium bilobum and Gastrolobium parviflorum can contain up to 2,600 mg/kg of fluoroacetate, and the seeds of G. bilobum can have concentrations exceeding 6,500 mg/kg. bionet.nz In another study, the fluoroacetate concentration in various Gastrolobium species was found to range from 0.1 to 3,875 µg/g (ppm) dry weight. nih.gov

The following table provides examples of plant species known to produce fluoroacetate and the reported concentrations.

| Plant Species | Family | Location | Fluoroacetate Concentration (dry weight) |

| Gastrolobium bilobum | Fabaceae | Australia | Up to 2600 mg/kg (leaves), >6500 mg/kg (seeds) bionet.nz |

| Gastrolobium parviflorum | Fabaceae | Australia | Up to 2600 mg/kg (leaves) bionet.nz |

| Gastrolobium spp. | Fabaceae | Australia | 0.1 - 3875 µg/g nih.gov |

| Dichapetalum cymosum | Dichapetalaceae | South Africa | Not specified, but identified as the toxic principle wikipedia.orgbionet.nz |

| Palicourea marcgravii | Rubiaceae | Brazil | Identified as the active principle nih.gov |

| Arrabidaea bilabiata | Bignoniaceae | Brazil | Identified as the active principle nih.gov |

| Nemcia spp. | Fabaceae | Australia | Fluoroacetate detected nih.gov |

Biosynthesis in Microorganisms

While several plant species produce fluoroacetate, the biosynthesis of this compound has been notably studied in microorganisms. The bacterium Streptomyces cattleya is known to produce fluoroacetate as a secondary metabolite. nih.govnih.gov Isotope labeling experiments have been crucial in elucidating the biosynthetic pathway in this organism.

The biosynthesis of fluoroacetate in S. cattleya involves a fluorinase enzyme, which is the first of its kind to be identified. nih.gov This enzyme catalyzes the formation of a carbon-fluorine bond by reacting a fluoride ion with S-adenosyl-L-methionine (SAM). nih.gov

Research has shown that the carbon skeleton of fluoroacetate is derived from C-1 and C-2 of glycerol (B35011), proceeding through an intermediate, β-hydroxypyruvate. asm.org Further studies identified fluoroacetaldehyde (B75747) as a key common intermediate in the biosynthesis of both fluoroacetate and another fluorinated metabolite, 4-fluorothreonine. nih.gov Cell-free extracts of S. cattleya have revealed the presence of an aldehyde dehydrogenase that transforms fluoroacetaldehyde into fluoroacetate. nih.gov

A summary of the key steps in the biosynthesis of fluoroacetate in Streptomyces cattleya is presented below.

| Step | Precursor(s) | Key Intermediate(s) | Product | Key Enzyme(s) |

| 1 | Fluoride ion, S-adenosyl-L-methionine (SAM) | 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) | Fluoroacetaldehyde | Fluorinase nih.gov |

| 2 | Glycerol | β-hydroxypyruvate | Fluoroacetaldehyde | Not fully elucidated asm.org |

| 3 | Fluoroacetaldehyde | - | Fluoroacetate | Aldehyde Dehydrogenase nih.gov |

Occurrence and Biotransformation in Soil and Water

Fluoroacetate that leaches from decaying plant matter or is otherwise introduced into the environment is subject to biotransformation, primarily by soil and water microorganisms. psu.eduoup.com Despite the high concentrations of fluoroacetate in some plants, studies have found that the compound generally does not persist in the surrounding soil and water. nih.gov This lack of persistence is attributed to its degradation by a diverse range of microbes. nih.govpsu.edu

Microbial degradation of fluoroacetate is an important process for its removal from the environment. nih.gov This process is catalyzed by enzymes called fluoroacetate dehalogenases, which cleave the stable carbon-fluorine bond. nih.govacs.org The reaction is a hydrolytic dehalogenation that yields glycolate and a fluoride ion. oup.com The resulting glycolate can then be used by the microorganisms as a source of carbon and energy. oup.com

Numerous fluoroacetate-degrading microorganisms have been isolated from various environments, including soil and the rumen of herbivores. nih.gov These microbes belong to several bacterial and fungal genera. For example, bacteria such as Pseudomonas, Burkholderia, and Delftia acidovorans, and fungi like Aspergillus and Fusarium have been identified as capable of degrading fluoroacetate. nih.gov A study in Brazil isolated seven bacterial strains from soil and plants in areas with fluoroacetate-containing vegetation, all of which were capable of degrading sodium fluoroacetate. nih.govnih.gov These included species of Paenibacillus, Burkholderia, Cupriavidus, Staphylococcus, Ancylobacter, Ralstonia, and Stenotrophomonas. nih.govnih.gov

The rate of degradation in soil is influenced by environmental factors, with temperature being a dominant factor over soil type or moisture content. psu.edu Degradation is more rapid at higher temperatures, corresponding to increased microbial activity. psu.eduoup.com

The table below lists some of the microorganisms known to be involved in the biotransformation of fluoroacetate.

| Microorganism Genus/Species | Type | Environment |

| Paenibacillus sp. | Bacterium | Soil/Plants nih.govnih.gov |

| Burkholderia sp. | Bacterium | Soil/Plants nih.govnih.gov |

| Cupriavidus sp. | Bacterium | Soil/Plants nih.govnih.gov |

| Staphylococcus sp. | Bacterium | Soil/Plants nih.govnih.gov |

| Ancylobacter sp. | Bacterium | Soil/Plants nih.govnih.gov |

| Ralstonia sp. | Bacterium | Soil/Plants nih.govnih.gov |

| Stenotrophomonas sp. | Bacterium | Soil/Plants nih.govnih.gov |

| Pseudomonas spp. | Bacterium | Soil nih.gov |

| Delftia acidovorans (formerly Moraxella sp.) | Bacterium | Soil acs.org |

| Aspergillus spp. | Fungus | Soil nih.gov |

| Fusarium spp. | Fungus | Soil nih.gov |

Chromatographic Separation Techniques

Chromatography is fundamental to isolating the aluminum and fluoroacetate ions from complex sample matrices prior to their detection. The choice of technique depends on the specific ion of interest and the sample composition.

Gas Chromatography (GC) is a well-established technique for the analysis of the fluoroacetate anion, a potent toxin found in various plant species. nih.gov Due to the high polarity and low volatility of the fluoroacetate salt, direct analysis by GC is not feasible. Therefore, a derivatization step is mandatory to convert the fluoroacetate into a more volatile and thermally stable compound suitable for GC analysis. nih.govresearchgate.net

Common derivatization strategies involve esterification of the fluoroacetic acid. For instance, methods have been developed using n-propanol in the presence of sulfuric acid to form propyl fluoroacetate or using ethanol (B145695) to form ethyl fluoroacetate. nih.govresearchgate.net Another approach is the use of pentafluorobenzyl bromide (PFBBr) to create the pentafluorobenzyl (PFB) ester of fluoroacetic acid. nih.gov

These derivatized analytes are then separated on a capillary GC column and detected. For enhanced sensitivity and to overcome interference from co-eluting components, GC is frequently coupled with a mass spectrometer (MS), often operating in selected ion monitoring (SIM) mode. researchgate.netnju.edu.cn Sample preparation techniques like solid-phase microextraction (SPME) can be employed to extract and concentrate the derivatized fluoroacetate from the sample matrix, improving detection limits. researchgate.netnju.edu.cn

Table 1: Gas Chromatography (GC) Methodologies for Fluoroacetate Analysis

| Analyte | Derivatization Agent | Sample Matrix | Extraction/Cleanup | Column | Detector | Detection Limit (LOD/LOQ) | Reference |

|---|---|---|---|---|---|---|---|

| Fluoroacetic Acid (FAA) | Ethanol / Sulfuric Acid | Water, Blood Plasma | Solid-Phase Microextraction (SPME) | HP-PLOT Q | MS (SIM) | 0.001 µg/mL (Water) | researchgate.net |

| Fluoroacetamide (B1672904) | None (Direct) | Blood, Urine | SPME | HP-PLOT Q | MS | 1.0 µg/mL | nju.edu.cn |

| Fluoroacetic Acid (FA) | Pentafluorobenzyl Bromide (PFBBr) | Beverages, Urine, Serum | Triphasal Extractive Derivatization | Not Specified | ECD, MS | 0.10-0.20 µg/mL (ECD), 0.42-0.50 µg/mL (MS) | nih.gov |

| Monofluoroacetate (MFA) | n-Propanol / Sulfuric Acid | Plants | Acidic Extraction | Not Specified | MS | Not Specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique used for the analysis of both the fluoroacetate anion and aluminum. A significant advantage of HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is its ability to often analyze the fluoroacetate anion directly in aqueous samples without the need for derivatization. nih.govnih.gov This simplifies sample preparation and reduces analysis time. nih.gov

For the separation of the fluoroacetate anion, reversed-phase columns, such as octylsilane (B1236092) (C8) or octadecylsilane (B103800) (C18), are commonly used. nih.govsigmaaldrich.com The separation can be influenced by ion-exchange interactions with the stationary phase. nih.gov

For the analysis of aluminum, which lacks a strong chromophore, HPLC methods typically require a pre-column derivatization step to form a metal chelate complex that can be detected by UV-Vis or fluorescence detectors. sigmaaldrich.comnih.gov Chelating agents like 2,2'-dihydroxyazobenzene (B1580835) or 8-hydroxyquinoline-5-sulfonic acid have been used to form colored or fluorescent complexes with Al(III), enabling its sensitive detection. sigmaaldrich.comnih.gov Hyphenated techniques, such as HPLC coupled with Flame Atomic Absorption Spectrometry (HPLC-FAAS), have also been developed for the speciation analysis of different aluminum fluoride complexes. researchgate.net

Table 2: High-Performance Liquid Chromatography (HPLC) Applications for Fluoroacetate and Aluminum

| Analyte | Column | Mobile Phase | Detection | Application Note | Reference |

|---|---|---|---|---|---|

| Fluoroacetate Anion (FAA) | Octylsilane (C8) | Acetic Acid in Water/Acetonitrile | MS/MS | Direct analysis of FAA in potable water. | nih.gov |

| Aluminum (as chelate) | LiChroCART RP-18 | Aqueous Methanol with Ion-Pair Agent | UV-Vis | Monitoring of aluminum in human serum after chelation. | nih.gov |

| Aluminum (as Al(III) complex) | Ascentis Express C18 | Acetonitrile, Methanol, Water | Fluorescence | Determination of trace Al(III) in water and coke. | sigmaaldrich.com |

| Aluminum Fluoride Complexes | Bifunctional Column | Not Specified | FAAS | Speciation analysis of aluminum fluoride complexes. | researchgate.net |

Ion Chromatography (IC) is the premier technique for the determination of inorganic anions and low-molecular-weight organic acids, making it highly suitable for the analysis of fluoroacetate and fluoride. researchgate.netresearchgate.net IC separates ions based on their affinity for an ion-exchange stationary phase, allowing for the simultaneous determination of multiple anions in a single run. researchgate.net A conductivity detector is commonly used for detection. researchgate.net

A key application of IC in this context is its ability to overcome the analytical challenge posed by the formation of strong, stable complexes between aluminum and fluoride ions (Al-F). researchgate.net These complexes can sequester fluoride, making it undetectable by certain methods. IC methods often utilize an alkaline eluent, such as a sodium carbonate and sodium bicarbonate buffer, which raises the pH and facilitates the dissociation of the Al-F complexes. researchgate.net This allows for the measurement of the total fluoride content. IC can effectively distinguish free fluoride ions from other anions present in the matrix, which is crucial for accurate quantification. researchgate.netnih.gov

Table 3: Ion Chromatography (IC) Systems for Anion Analysis

| Analyte(s) | Column | Eluent | Detector | Application Note | Reference |

|---|---|---|---|---|---|

| Fluoride and other anions | Metrosep Anion Dual 2 | 1.3mM Na₂CO₃ / 2mM NaHCO₃ | Conductivity | Determination of anionic minerals in tea brew. | researchgate.net |

| Fluoride, Chloride, Sulfate, etc. | Dionex IonPac AS9-HC | 12 mM KOH | Suppressed Conductivity | Analysis of inorganic anions in tea bag samples. | researchgate.net |

| Free Fluoride Ions | Not Specified | Not Specified | IC | IC measures free fluoride ions, unlike ISE which may also detect complexes. | nih.gov |

| Fluoride from Al-F complexes | Not Specified | Na₂CO₃ + NaHCO₃ buffer (pH ~10) | Not Specified | Alkaline conditions release F⁻ from aluminum complexes for total fluoride determination. | researchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection

Mass Spectrometry (MS), particularly when used in tandem (MS/MS), serves as a powerful and highly specific detector following chromatographic separation. It provides confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation patterns, offering exceptional sensitivity for trace-level analysis. researchgate.netnih.gov

For fluoroacetate analysis, both GC-MS and LC-MS/MS are considered definitive confirmatory methods. researchgate.netnih.gov LC-MS/MS is particularly advantageous as it can analyze the fluoroacetate anion directly, bypassing the need for derivatization required in GC-MS. nih.govnih.gov The use of MS/MS enhances selectivity by monitoring a specific fragmentation reaction, where a precursor ion (the parent molecule) is selected and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits in complex matrices. nih.gov

Electrospray Ionization (ESI) is the most common ionization source for coupling liquid chromatography with mass spectrometry (LC-MS) for the analysis of polar compounds like the fluoroacetate anion. nih.govnih.gov ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase without significant fragmentation. frontiersin.org For fluoroacetate analysis, ESI is typically operated in the negative ion mode, detecting the deprotonated molecule [M-H]⁻. researchgate.netnih.gov

Selected Ion Monitoring (SIM) is a scan mode used in GC-MS where the mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte of interest, rather than scanning the entire mass range. researchgate.netspringernature.com By focusing on the characteristic ions of the derivatized fluoroacetate, SIM provides a significant increase in sensitivity and selectivity compared to full-scan mode, which is crucial for filtering out interfering signals from the sample matrix. researchgate.net

Table 4: Mass Spectrometry Parameters for Fluoroacetate Detection

| Analytical Technique | Ionization Mode | Monitored Ions (m/z) | Application Note | Reference |

|---|---|---|---|---|

| GC-MS (after ethylation) | Not Specified | Not Specified | Used in SIM mode to overcome co-eluting components. | researchgate.net |

| LC-MS/MS | ESI (Negative) | Precursor ion → Product ions | Confirmatory analysis of fluoroacetate anion in potable water. | nih.gov |

| LC-MS/MS | ESI (Negative) | Not Specified | Analysis of monofluoroacetate in infant formulas. | nih.gov |

| GC-MS | Not Specified | 77, 44, 33 (Fluoroacetamide) | Detection of fluoroacetamide in biological samples. | nju.edu.cn |

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive or primary method for achieving the highest level of accuracy and precision in quantitative analysis. nist.govfda.gov This technique is employed for the precise quantification of the fluoroacetate anion. nih.govnih.gov

The IDMS procedure involves the addition of a known quantity of a stable, isotopically labeled version of the analyte (e.g., ¹³C-labeled monofluoroacetate) to the sample at the earliest stage of analysis. researchgate.netnih.gov This labeled compound serves as an internal standard that behaves chemically and physically identically to the native (unlabeled) analyte throughout the entire analytical process, including extraction, cleanup, derivatization, and ionization. nih.govfda.gov

Quantification is based on measuring the mass spectrometric response ratio of the native analyte to the isotopically labeled standard. nist.gov Because both forms are affected proportionally by any sample loss or variation in instrument response, this ratio remains constant. This effectively corrects for matrix effects and procedural inconsistencies, leading to highly reliable and accurate results that are traceable to the International System of Units (SI). nih.govnist.gov

Electrochemical Detection Methods

The electrochemical detection of aluminum fluoroacetate and related fluoroacetate compounds can be indirectly achieved through the use of a fluoride ion-selective electrode (ISE). This method does not detect the intact fluoroacetate molecule but rather quantifies the fluoride ion (F⁻) after it has been chemically cleaved from the organic parent compound. This process is known as defluorination. The fundamental principle relies on the conversion of the covalently bonded fluorine into free fluoride ions, which can then be measured potentiometrically by the ISE. oup.comresearchgate.net

The core of the fluoride ISE is a lanthanum fluoride (LaF₃) crystal membrane. psu.edu When this membrane is in contact with a solution containing fluoride ions, a potential difference develops across the membrane that is proportional to the logarithm of the fluoride ion activity in the solution, as described by the Nernst equation. psu.edu This relationship allows for the quantitative determination of fluoride ion concentration.

For the analysis of fluoroacetates, a critical prerequisite is the complete and reproducible cleavage of the highly stable carbon-fluorine (C-F) bond. Research has demonstrated that this can be effectively accomplished under hot aqueous alkaline conditions. researchgate.net One established procedure involves extracting the fluoroacetate from the sample matrix, followed by hydrolysis in an alkaline solution to liberate the fluoride ions. researchgate.net For instance, sodium monofluoroacetate can be defluorinated with a mean efficiency of 98% under such conditions. researchgate.net

A simple screening test has been developed for detecting fluoroacetate in materials like baits and biological samples. oup.com This test involves an extraction step followed by a reaction that breaks the C-F bond, and subsequent measurement of the released fluoride with an ISE. oup.com While this method is not entirely specific to fluoroacetate, as other organofluorine compounds could potentially interfere, such compounds are unlikely to be present in the specific sample extracts. oup.com Therefore, positive results from an ISE screening test are typically recommended for confirmation by a more specific method like gas chromatography-mass spectrometry (GC-MS). oup.com

The presence of aluminum in a sample can interfere with fluoride determination, as aluminum ions form strong complexes with fluoride (e.g., AlFₓ⁽³⁻ˣ⁾). researchgate.netnih.gov To mitigate this, total ionic strength adjustment buffers (TISABs) are used. These buffers serve two purposes: they adjust the ionic strength of the solution to a constant level and contain chelating agents, such as citrate (B86180) or tartrate, that preferentially bind to interfering cations like Al³⁺, releasing the fluoride ions for detection. researchgate.netnih.gov Research has shown that tartrate and Tris-based TISABs can lower the interference from aluminum more effectively than conventional citrate-based buffers, achieving apparent fluoride recoveries of 95% or higher even in the presence of high aluminum concentrations. researchgate.netnih.gov

The table below summarizes findings from studies utilizing fluoride ISE for the detection of fluoroacetate.

| Parameter | Research Finding | Reference |

| Analyte | Sodium Monofluoroacetate (Compound 1080) | researchgate.net |

| Matrix | Meat Baits, Commercial Formulations | researchgate.net |

| Defluorination Method | Hot aqueous alkaline hydrolysis | researchgate.net |

| Defluorination Efficiency | Mean of 98% (Coefficient of Variation: 2%) | researchgate.net |

| Detection Principle | Potentiometric measurement of liberated F⁻ | researchgate.net |

| Screening Application | Baits and biological samples | oup.com |

| Confirmation | Positive screening results should be confirmed by GC-MS or official AOAC methods. | oup.com |

| Interference Mitigation | Use of Total Ionic Strength Adjustment Buffers (TISAB) to complex interfering ions like Al³⁺. Tartrate-based TISABs are highly effective. | researchgate.net, nih.gov |

Sample Preparation and Matrix Effects in Diverse Scientific Matrices (e.g., water, soil)

The accurate quantification of this compound is highly dependent on effective sample preparation and the management of matrix effects. Matrix effects, which are the alteration of analytical signal (suppression or enhancement) due to co-eluting compounds from the sample matrix, can significantly compromise the accuracy and precision of results, particularly in complex environmental samples like water and soil. epa.govnih.gov

For water samples , several methods aim to minimize sample handling. Direct aqueous injection (DAI) is a preferred approach for high-throughput analysis, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique requires minimal pre-processing, typically limited to sample preservation and filtration. nih.govnemc.us Preservation agents like ascorbic acid may be added to dechlorinate samples, while antimicrobial agents such as sodium omadine can prevent microbial degradation of the analyte. nemc.us The sample is then filtered, commonly with a 0.22 µm filter, before injection. nemc.us Even with DAI methods, matrix effects from dissolved salts and organic matter in potable water can be a concern. nih.govthermofisher.com To mitigate this, analytical strategies include the use of high-capacity chromatography columns that can separate the analyte from interfering matrix ions, or diverting the matrix ions to waste before they enter the mass spectrometer source. thermofisher.com The use of a labeled internal standard for isotope dilution quantification is a robust way to compensate for matrix effects. nih.govnemc.us

For solid samples such as soil, sample preparation is more extensive. The primary challenge is the efficient extraction of the analyte from the solid matrix while minimizing the co-extraction of interfering substances. For perfluorinated acids, which share characteristics with fluoroacetates, solid-phase extraction (SPE) is a common clean-up technique. epa.gov However, SPE eluents can still contain matrix components that cause signal suppression in LC-MS/MS analysis. epa.govnih.gov A subsequent clean-up step using dispersive graphitized carbon sorbent has been shown to be effective in negating matrix effects. epa.gov Another approach for analyzing fluoroacetic acid (FAA) in complex matrices involves derivatization. For instance, FAA can be ethylated, and the resulting ethyl fluoroacetate can be extracted using solid-phase microextraction (SPME), which helps to overcome matrix effects and protect the analytical instrumentation from contamination. researchgate.net

Strategies to overcome matrix effects are varied. Diluting the sample extract can minimize the concentration of interfering compounds, but this also reduces the analyte concentration, potentially compromising detection limits. chromatographyonline.com The standard addition method, where known amounts of the analyte are added to aliquots of the sample to create a calibration curve within the sample matrix, is highly effective at compensating for matrix effects but is time-consuming. epa.govchromatographyonline.com The most common and effective approach in chromatography-based methods is the use of isotopically labeled internal standards that co-elute with the analyte and experience the same matrix effects, thus providing reliable correction during quantification. epa.govnih.gov

The table below outlines various sample preparation and matrix effect mitigation strategies for fluoroacetate analysis in different matrices.

| Matrix | Preparation/Analytical Technique | Key Findings on Matrix Effect Mitigation | Reference |

| Drinking Water | Direct Aqueous Injection (DAI) - LC-MS/MS | Sample preservation (ascorbic acid, sodium omadine) and filtration are the only pre-processing steps. Isotope dilution with a labeled standard compensates for matrix effects. nih.govnemc.us | nih.gov, nemc.us |

| Drinking Water | Ion Chromatography (IC) - MS | A high-capacity column (IonPac AS24) effectively separated fluoroacetate from matrix ions, which were diverted to waste to minimize signal suppression. thermofisher.com | thermofisher.com |

| Water, Biological Samples | Ethylation followed by Solid-Phase Microextraction (SPME) and GC-MS | SPME of the derivatized analyte overcomes the matrix effect and protects the GC-MS system from contamination. researchgate.net | researchgate.net |

| Solid Samples (General) | Solid-Phase Extraction (SPE) with Dispersive Carbon Clean-up | The use of dispersive graphitized carbon sorbent to clean up SPE elution is highly effective for eliminating matrix effects. epa.gov | epa.gov |

| General Environmental | Standard Addition | Can effectively eliminate matrix effects by calibrating within the sample matrix, but it significantly increases analysis time. epa.govchromatographyonline.com | epa.gov, chromatographyonline.com |

Mentioned Compounds

Mechanistic Biochemistry and Molecular Interactions Non Toxicological Context

Enzymatic Pathways of Fluoroacetate (B1212596) Metabolism

Fluoroacetate, due to its structural similarity to acetate (B1210297), can enter cellular metabolic pathways. The process, sometimes termed "lethal synthesis," involves its enzymatic conversion into a different fluorinated compound. unl.eduregulations.govnih.gov This biotransformation begins with fluoroacetate's activation and subsequent entry into the tricarboxylic acid (TCA) cycle.

The key steps are:

Activation to Fluoroacetyl-CoA : Fluoroacetate is activated by combining with coenzyme A (CoA) to form fluoroacetyl-CoA. regulations.govresearchgate.net This reaction is catalyzed by acetyl-CoA synthetase (also known as acetate:CoA ligase).

Condensation with Oxaloacetate : Fluoroacetyl-CoA then condenses with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase. regulations.govnih.gov

Formation of Fluorocitrate : This condensation reaction produces fluorocitrate. unl.eduregulations.gov Specifically, it is the (-)-erythro diastereomer of 2-fluorocitrate that is formed. nih.gov

Once formed, fluorocitrate acts as a potent inhibitor of aconitase, an essential enzyme in the TCA cycle that catalyzes the stereospecific isomerization of citrate to isocitrate. unl.eduregulations.gov The fluorocitrate binds tightly to the enzyme, blocking the cycle. unl.edunih.gov This inhibition leads to the accumulation of citrate in various tissues, including the brain, heart, and kidneys. unl.edu

Table 1: Key Enzymes in Fluoroacetate Metabolism

| Enzyme | Reactant(s) | Product | Role |

|---|---|---|---|

| Acetyl-CoA Synthetase | Fluoroacetate + CoA | Fluoroacetyl-CoA | Activates fluoroacetate for entry into the TCA cycle. |

| Citrate Synthase | Fluoroacetyl-CoA + Oxaloacetate | Fluorocitrate | Catalyzes the condensation step to form the aconitase inhibitor. regulations.govnih.gov |

| Aconitase | Citrate | Isocitrate | Isomerizes citrate; this step is inhibited by fluorocitrate. unl.eduregulations.gov |

Role of Aluminofluoride Complexes in Biochemical Signal Transduction

Aluminofluoride complexes (AlFx), which form spontaneously in aqueous solutions containing aluminum and fluoride (B91410) ions, have become significant tools in laboratory investigations due to their ability to act as phosphate (B84403) analogues. nih.govfluorideresearch.orgstrunecka.cz This mimicry allows them to interact with and modulate the activity of various enzymes involved in signal transduction, most notably G-proteins. fluorideresearch.orgresearchgate.netnih.gov

Aluminofluoride complexes, particularly AlF3 and AlF4-, can adopt geometries that closely resemble the transition state of a phosphoryl group (PO3-) during transfer reactions. nih.govnih.govcardiff.ac.uk This structural similarity allows them to bind to the phosphate-binding sites of many enzymes, often with high affinity. nih.gov

Tetrahedral vs. Bipyramidal Geometry : While ground-state phosphate is tetrahedral, its transition state during phosphoryl transfer is believed to be a trigonal bipyramid. nih.govcardiff.ac.uk Beryllofluoride (BeF3-) complexes are strictly tetrahedral and mimic the ground state. In contrast, aluminum-containing complexes like AlF3 can form a trigonal bipyramid, making them an accurate analogue of the transition state. nih.gov AlF4- can adopt an octahedral geometry that mimics the "in-line" anionic transition state. cardiff.ac.ukresearchgate.net

Interaction with Enzymes : This mimicry enables aluminofluoride complexes to interfere with the activity of numerous phosphoryl transfer enzymes, including ATPases and phosphatases. nih.govresearchgate.net By binding to the active site, they can stabilize the enzyme-substrate complex and effectively inhibit the enzymatic reaction.

The most well-documented role of aluminofluoride complexes is their interaction with heterotrimeric GTP-binding proteins (G-proteins). fluorideresearch.orgnih.govembopress.org G-proteins act as molecular switches in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.

Aluminofluoride (specifically AlF4-) can bind to the G-protein's α-subunit (Gα) only when GDP is already in the nucleotide-binding pocket. nih.govembopress.org The AlF4- complex occupies the position normally held by the γ-phosphate of GTP. researchgate.netnih.govnih.gov This GDP-AlF4- complex mimics the structure of GTP in its transition state for hydrolysis, effectively locking the G-protein in a persistently active conformation. researchgate.net This activation is reversible upon removal of the fluoride. nih.govembopress.org This sustained activation allows for prolonged downstream signaling through effector proteins like adenylyl cyclase and phosphodiesterases. nih.govembopress.org

Table 2: Comparison of Phosphate and its Aluminofluoride Analogue

| Feature | Phosphate Group (in GTP) | Aluminofluoride Complex (AlF4-) |

|---|---|---|

| Role in G-Protein | Acts as the γ-phosphate, enabling the "ON" state. | Mimics the γ-phosphate in its transition state. researchgate.net |

| Binding State | Covalently bound in GTP. | Binds non-covalently to Gα-GDP. nih.govembopress.org |

| Geometry | Tetrahedral | Octahedral (mimics transition state). cardiff.ac.ukresearchgate.net |

| Effect on G-Protein | Hydrolysis to GDP leads to inactivation. | Stabilizes the active conformation, preventing inactivation. researchgate.netnih.gov |

Coenzyme A Interactions and Enzymatic Turnover

The metabolic activation of fluoroacetate is contingent upon its interaction with Coenzyme A (CoA). As previously mentioned, fluoroacetate is converted to fluoroacetyl-CoA by acetyl-CoA synthetase. regulations.govresearchgate.net This fluoroacetyl-CoA molecule is the substrate that enters the TCA cycle.

However, some organisms have developed a defense mechanism against fluoroacetate by producing enzymes that can specifically recognize and break down fluoroacetyl-CoA. The fluoroacetyl-CoA thioesterase from Streptomyces cattleya, known as FlK, is a prime example. nih.govnih.gov

This enzyme exhibits remarkable specificity. It efficiently catalyzes the hydrolysis of fluoroacetyl-CoA back to fluoroacetate and CoA, thereby preventing its entry into the TCA cycle. nih.govpnas.org Astonishingly, FlK shows a 106-fold selectivity for fluoroacetyl-CoA over the structurally similar and metabolically crucial acetyl-CoA. pnas.orgpnas.org This high degree of selectivity is attributed to specific interactions within the enzyme's active site, where a phenylalanine residue (Phe 36) acts as a "gate" and an arginine residue (Arg120) interacts with the fluorine atom, ensuring correct substrate positioning for catalysis. nih.govpnas.org The enzymatic turnover for fluoroacetyl-CoA is significantly faster than for acetyl-CoA, highlighting the enzyme's specialized role. nih.govpnas.org

Table 3: Kinetic Parameters of FlK Thioesterase

| Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |

|---|---|---|---|

| Fluoroacetyl-CoA | ~100-190 | ~2-4 | ~5 x 107 |

| Acetyl-CoA | ~0.01-0.03 | ~300-1000 | ~30 |

(Data are approximate values derived from published research nih.govpnas.org)

Future Directions and Emerging Research Avenues

Development of Novel Fluorination Strategies

The synthesis of organofluorine compounds is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. Historically, fluorination methods often required harsh reagents and conditions. However, recent research has focused on the development of milder, more selective, and environmentally benign fluorination strategies.

Recent advancements have seen a surge in innovative fluorination methods. nih.gov One such method is visible-light-mediated fluorination, which allows for reactions to occur at room temperature under mild conditions. nih.gov This approach enables the selective fluorination of molecules at specific positions without the need for large quantities of catalysts that are often required in traditional methods. nih.gov

Electrochemical fluorination has also emerged as a powerful technique. nih.gov While electrochemical perfluorination has been used for manufacturing, selective electrochemical fluorination has been less developed. nih.gov Recent work has focused on achieving mono- and difluorination of various organic compounds in aprotic solvents containing fluoride (B91410) ions. nih.gov The choice of supporting fluoride salt and electrolytic solvent is crucial for efficient and selective fluorination. nih.gov

Catalytic fluorination has also seen significant progress. Transition metal catalysts, organocatalysts, and photocatalysts have been employed to achieve site-selective, regioselective, and stereoselective fluorination. mdpi.com These catalytic systems can improve reaction efficiency, broaden the range of possible substrates, and facilitate the late-stage functionalization of complex molecules. mdpi.com Reagents like Selectfluor® are valued for their ability to selectively fluorinate electron-rich centers under mild conditions. mdpi.com

These novel strategies could potentially be adapted for the synthesis of aluminum fluoroacetate (B1212596) and other organofluorine compounds, offering more efficient and controlled manufacturing processes.

Computational Design of Enzymes for Fluorine Chemistry

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. While naturally occurring fluorinating enzymes, known as fluorinases, are rare, there is significant interest in designing and engineering new enzymes for fluorine chemistry. chemrxiv.orgbiorxiv.orgchemrxiv.orgresearchgate.net

Computational approaches are at the forefront of this research. chemrxiv.orgchemrxiv.orgresearchgate.net By using molecular dynamics simulations and other computational tools, researchers can gain insights into the mechanisms of existing fluorinases. chemrxiv.orgchemrxiv.orgresearchgate.net This understanding can then be used to rationally design and engineer new enzymes with improved activity, stability, and substrate specificity. chemrxiv.orgbiorxiv.orgchemrxiv.orgresearchgate.net

Recent research has focused on identifying new fluorinases from nature and understanding the molecular basis of their selectivity for fluoride. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov For instance, researchers have identified new SAM-dependent fluorinases and used computational and experimental methods to characterize their binding sites and reaction mechanisms. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov This knowledge is being used to engineer fluorinases with improved specificity for fluoride over other halides. chemrxiv.orgchemrxiv.orgresearchgate.net

The development of computationally designed enzymes could revolutionize the synthesis of organofluorine compounds, including the potential for enzymatic synthesis of fluoroacetate precursors or even the direct enzymatic production of specific metal fluoroacetate salts in the future.

Advancements in Analytical Techniques for Organofluorines

The widespread use of organofluorine compounds has necessitated the development of advanced analytical techniques for their detection and quantification in various matrices. perkinelmer.comnih.gov Analyzing these compounds can be challenging due to the stability of the carbon-fluorine bond and the vast number of different organofluorine compounds. stackexchange.com

Several techniques are employed for the analysis of organofluorine compounds. Combustion ion chromatography (CIC) is a common method for determining the total amount of extractable organic fluorine (EOF) in a sample. nih.gov However, this method is non-selective and does not identify individual compounds. chromatographyonline.com

Mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are used for the identification and quantification of specific organofluorine compounds. chromatographyonline.com Recent advancements in high-resolution mass spectrometry have improved the ability to detect and identify previously unknown organofluorine compounds. perkinelmer.com

Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful tool, with recent studies exploring its use for detecting negative ions, which could revolutionize the detection of fluorine-containing compounds. perkinelmer.com 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a specific technique for fluorine, but it can have limitations in sensitivity for trace analysis. nih.gov

These advanced analytical techniques are crucial for monitoring the environmental fate of organofluorine compounds, ensuring the quality of fluorinated pharmaceuticals, and for research and development in fluorine chemistry. The development of more sensitive and selective analytical methods will be essential for future studies on compounds like aluminum fluoroacetate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.